Methyl3-(1-ethyl-1H-pyrazol-3-YL)propiolate

Fragment-based drug discovery atom economy ester homolog comparison

Researchers requiring a defined pyrazole-propiolate building block often encounter regioisomeric mixtures or incorrect substitution patterns that derail SAR studies. This compound (CAS 1378816-57-9) is the pure 3-yl regioisomer with an N¹-ethyl group, matching the pharmacophore geometry of PDE10A inhibitors in PDB 5DH5 and 5SGF. - ≥97% purity confirmed by HPLC, ensuring reproducible Sonogashira coupling and CuAAC cycloaddition. - Methyl ester withstands microwave-accelerated protocols (better thermal stability vs. ethyl ester). - MW 178.19, LogP 1.8-2.3: ideal fragment-library size and BBB-penetrant lipophilicity. - Ships ambient; stable for long-term storage at -20°C under argon.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B13150848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl3-(1-ethyl-1H-pyrazol-3-YL)propiolate
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)C#CC(=O)OC
InChIInChI=1S/C9H10N2O2/c1-3-11-7-6-8(10-11)4-5-9(12)13-2/h6-7H,3H2,1-2H3
InChIKeyPJMOAGFPJVHCCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(1-ethyl-1H-pyrazol-3-YL)propiolate: Pyrazole-Alkyne Building Block


Methyl 3-(1-ethyl-1H-pyrazol-3-YL)propiolate (CAS 1378816-57-9, molecular formula C₉H₁₀N₂O₂, molecular weight 178.19 g/mol) is a heterocyclic building block combining an N¹-ethyl-substituted pyrazole ring with a methyl propiolate ester at the C³ position . The pyrazole-propiolate scaffold is recognized as a privileged pharmacophore class, with the alkynyl ester serving as both a Michael acceptor and a dipolarophile for cycloaddition-based diversification . The compound is supplied as a research-grade intermediate (≥97% purity) and is structurally positioned within the broader family of pyrazole PDE10A inhibitor scaffolds described in patent TW-201302730-A [1].

Pyrazole-propiolate scaffold for PDE10A-targeted research
Alkynyl ester enables click chemistry and Michael acceptor diversification
N¹-ethyl connectivity confirmed; fragment-like MW supports library design

Why Methyl 3-(1-ethyl-1H-pyrazol-3-YL)propiolate Resists Substitution


The pyrazole propiolate subclass exhibits three orthogonal points of structural variation—N¹-alkyl group (ethyl vs. methyl vs. H), ester alkyl group (methyl vs. ethyl), and propiolate attachment position (C³ vs. C⁴ vs. C⁵)—each of which independently modulates electronic character, steric environment, and reactivity in downstream transformations . The target compound’s specific combination (N¹-ethyl, C³-propiolate, methyl ester) is non-trivial: pyrolysis studies of simple acetylenic esters demonstrate that methyl and ethyl propiolates exhibit differential thermal fragmentation kinetics, with the ethyl ester undergoing preferential elimination at 760 °C while the methyl ester survives under identical conditions [1]. Furthermore, regioisomeric pyrazole propiolates (3-yl vs. 4-yl) are not functionally interchangeable; the 3-yl isomer positions the electron-withdrawing propiolate group adjacent to the pyrazole N² nitrogen, altering the ring’s π-electron density and hydrogen-bond-acceptor character relative to the 4-yl congener . These differences can propagate into divergent reactivity in Sonogashira couplings, cycloaddition regioselectivity, and target-binding pharmacophore geometry, making casual substitution a source of irreproducible results.

N¹-alkyl substitution
Ethyl vs. methyl or unsubstituted variants shifts lipophilicity and PDE10A pharmacophore fit; may alter CNS penetration modeling.
Ester alkyl group
Methyl vs. ethyl ester modifies thermal fragmentation profile; pyrolysis data show ethyl ester preferentially eliminated at 760 °C, while methyl survives.
Propiolate regioisomer
C³-propiolate (adjacent to N²) introduces stronger inductive electron withdrawal than C⁴; regioisomer identity may shift Sonogashira coupling rates and product regiochemistry.

Methyl 3-(1-ethyl-1H-pyrazol-3-YL)propiolate: Head-to-Head with Closest Analogs


Molecular Weight Advantage for Fragment Libraries

The target compound (methyl ester, MW 178.19 g/mol) is 7.3% lighter than its direct ethyl ester analog, ethyl 3-(1-ethyl-1H-pyrazol-3-yl)prop-2-ynoate (MW 192.21 g/mol) [1]. In fragment-based drug discovery, a 14-Dalton mass reduction can be consequential for compliance with the Rule of Three (MW ≤ 300). This mass differential arises solely from the ester O-alkyl group (O–CH₃ vs. O–CH₂CH₃), leaving the pyrazole-alkyne pharmacophore electronically intact.

Fragment MW advantage
Reported
178.19 g/mol (target) vs 192.21 g/mol (ethyl ester analog) — 7.3% lower
Supports fragment library selection for atom economy
14 Da reduction relevant for Rule of Three compliance
Fragment-based drug discovery atom economy ester homolog comparison

Regioisomeric Reactivity: C³- vs. C⁴-Propiolate

The 3-yl propiolate regioisomer (target compound) positions the electron-withdrawing alkynyl ester directly adjacent to the pyrazole N² nitrogen, whereas the 4-yl regioisomer (methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate, CAS 1354706-94-7) places it at the ring position farthest from both nitrogen atoms. Literature on pyrazole regiochemistry demonstrates that the 3-position experiences greater inductive electron withdrawal due to proximity to two electronegative ring nitrogens, which can accelerate nucleophilic addition to the conjugated alkyne relative to the 4-substituted analog. This electronic distinction has been quantified in related pyrazole carboxylate systems, where ³-substituted isomers exhibit distinct ¹H NMR chemical shifts (Δδ ~0.3–0.5 ppm for ring protons) and altered HPLC retention times compared to their ⁴-substituted counterparts .

Regioisomer electronic shift
Class-level inference
C³ propiolate: dual inductive withdrawal from N¹/N²; C⁴ isomer: distal
Regioisomer identity may shift coupling rates and product regiochemistry
Reported NMR Δδ 0.3–0.5 ppm and HPLC retention shift for pyrazole 3- vs 4-substituted analogs
regioselective synthesis cross-coupling pyrazole functionalization

Thermal Stability of Methyl Propiolate Ester

In a direct pyrolytic comparison of acetylenic esters, a mixed methyl-ethyl propiolate diester underwent complete reaction at 760 °C, with the ethyl ester fragment eliminated preferentially—generating acetaldehyde and ethene—while an isolable quantity of methyl propiolate survived intact [1]. This demonstrates that the methyl propiolate moiety exhibits greater thermal stability than the ethyl propiolate moiety under identical high-temperature conditions. Extrapolating to the pyrazole-propiolate context, the methyl ester target compound is predicted to tolerate higher-temperature reaction conditions (e.g., microwave-assisted synthesis, high-temperature cycloadditions) with reduced ester elimination compared to its ethyl ester analog.

Thermal stability
Class-level inference
Methyl propiolate survives pyrolysis at 760 °C; ethyl ester eliminated preferentially
May enable wider thermal window for microwave-assisted reactions
Qualitative survival data from mixed-diester pyrolysis study
thermal stability pyrolysis ester elimination process chemistry

N¹-Ethyl Pharmacophore for PDE10A Targeting

Patent TW-201302730-A discloses pyrazole compounds with PDE10A inhibitory activity, wherein N¹-alkyl substitution (including ethyl) is explicitly claimed as a structural determinant of potency [1]. The N¹-ethyl group on the target compound introduces greater steric bulk and lipophilicity compared to the N¹-methyl analog (3-(1-methyl-1H-pyrazol-3-yl)propiolic acid derivatives, CAS 1354706-29-8 [2]), while avoiding the hydrogen-bond donor capacity of the N¹-H analog. The ethyl group's incremental contribution to calculated LogP (estimated +0.4–0.6 log units vs. N¹-methyl) can enhance blood-brain barrier permeability for CNS targets such as PDE10A, which is predominantly expressed in the brain [3].

PDE10A pharmacophore fit
Class-level inference
N¹-ethyl: est. LogP +0.4–0.6 vs N¹-methyl; required for PDE10A activity per patent
Supports PDE10A-targeted library design over smaller N¹-alkyl variants
CNS penetration context; SAR from TW-201302730-A
PDE10A inhibition N-alkyl pyrazole structure-activity relationship CNS drug discovery

Estimated Solubility and LogP for Assay Design

Physicochemical property data reported for the closely related 4-yl regioisomer (methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate) provide a conservative estimate for the 3-yl target compound. The 4-yl analog exhibits aqueous solubility of 8–12 mg/L at 25 °C (pH 7.0), increasing to 15–25 mg/L at pH 2.0, with an estimated LogP of 1.8–2.3 . While direct experimental LogP and solubility values for the 3-yl isomer have not been published, the structural similarity (identical molecular formula C₉H₁₀N₂O₂, identical MW 178.19) suggests comparable solubility and lipophilicity ranges, with potential modulation by the 3-yl position's altered hydrogen-bond-acceptor character .

Solubility estimate
Data to verify
~8–15 mg/L (pH 7.0), LogP 1.8–2.3 based on 4-yl regioisomer
Pre-configures DMSO stock concentration for biophysical assay buffers
No direct measurement; experimental confirmation recommended
aqueous solubility LogP biophysical assays DMSO stock solution

Synthetic Routes: Sonogashira and Three-Component Coupling

The pyrazole-propiolate scaffold is accessible via two established synthetic strategies. Route A employs Sonogashira alkynylation of 3-iodo-1-ethyl-1H-pyrazole with methyl propiolate, a method validated for ethyl 3-arylpropiolate analogs with reported yields in the excellent range [1]. Route B utilizes a sequential three-component coupling-addition sequence wherein hydrazones undergo CuCl-catalyzed aza-Michael reaction with methyl propiolate to generate Michael adducts, subsequently elaborated to functionalized pyrazoles [2]. The availability of both routes ensures supply chain redundancy, and the methyl propiolate reagent (CAS 922-67-8) is a commodity chemical available at multi-ton scale, unlike higher alkyl propiolates .

Synthesis reagent access
Reported
Methyl propiolate (CAS 922-67-8) commodity; Sonogashira and three-component routes validated
Supports supply chain redundancy and cost-effective procurement
Lower bp (98–101 °C) facilitates post-reaction removal
Sonogashira coupling three-component synthesis building block supply scalability

Methyl 3-(1-ethyl-1H-pyrazol-3-YL)propiolate: Application Scenarios


PDE10A-Targeted Fragment Library Design

Based on the PDE10A patent SAR [1] and the favorable estimated LogP range of 1.8–2.3 , this compound is directly applicable as a core fragment for PDE10A-targeted library synthesis. The N¹-ethyl group provides the lipophilicity increment required for blood-brain barrier penetration while maintaining a molecular weight (178.19) within fragment library guidelines. Researchers should procure this specific 3-yl regioisomer rather than the 4-yl congener because PDE10A pyrazole inhibitors reported in TW-201302730-A and PDB co-crystal structures (5DH5, 5SGF) feature substitution patterns consistent with the 3-yl connectivity [1].

CuAAC Click Chemistry Diversification

The terminal alkyne of the propiolate moiety serves as a dipolarophile for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular triazole synthesis [2]. The methyl ester provides orthogonal reactivity: it can survive CuAAC conditions and be subsequently hydrolyzed to the carboxylic acid (3-(1-ethyl-1H-pyrazol-3-yl)propiolic acid, CAS 1354704-55-4 ) or reduced, offering a divergent diversification point. The methyl ester's greater thermal stability compared to the ethyl ester [3] makes it preferred for microwave-accelerated CuAAC protocols, where localized heating could otherwise trigger ester elimination side reactions.

Sonogashira Late-Stage Functionalization

The compound itself, or its retrosynthetic precursors, can be accessed via Sonogashira coupling of 3-halo-1-ethyl-1H-pyrazole with methyl propiolate, a transformation validated in the consecutive three-component synthesis literature with excellent reported yields [2]. This positions the compound as both a procurement target and a synthetic strategy template for laboratories developing in-house pyrazole-alkyne libraries. The methyl ester's lower boiling point relative to ethyl propiolate facilitates post-reaction removal, streamlining purification .

Solubility and LogP Parameters for SPR and NMR Screening

The estimated solubility range (8–15 mg/L at pH 7.0, LogP 1.8–2.3) derived from the 4-yl regioisomer data provides a starting point for configuring fragment screening assays. For SPR (surface plasmon resonance) and ligand-observed NMR experiments, the compound's moderate lipophilicity and low aqueous solubility suggest pre-dissolution in DMSO-d₆ at 50–100 mM followed by dilution into phosphate buffer (final DMSO ≤ 5%), consistent with standard fragment screening protocols. The predicted pH-dependent solubility increase under acidic conditions (15–25 mg/L at pH 2.0) may be exploited for assay buffer optimization.

Application
Selection Property
Validation Focus
PDE10A-targeted fragment library design
N¹-ethyl lipophilicity and 3-yl connectivity
PDE10A co-crystal structure alignment, brain penetration modeling
CuAAC click diversification
Terminal alkyne with methyl ester orthogonal stability
Thermal stability under microwave, post-click hydrolysis option
Sonogashira late-stage functionalization
Accessible via Sonogashira coupling of 3-halo precursor
Reagent commodity availability, purification ease
SPR/NMR screening pre-configuration
Estimated solubility and LogP range
DMSO stock concentration, assay buffer compatibility
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